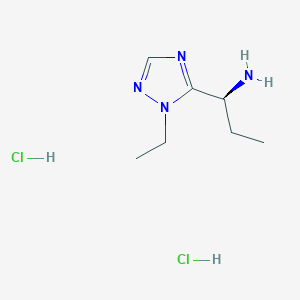

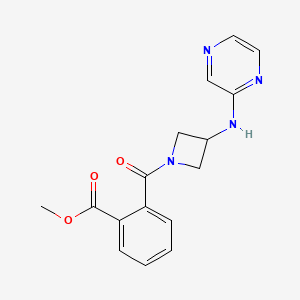

(1S)-1-(2-Ethyl-1,2,4-triazol-3-yl)propan-1-amine;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-(2-Ethyl-1,2,4-triazol-3-yl)propan-1-amine;dihydrochloride is a useful research compound. Its molecular formula is C7H16Cl2N4 and its molecular weight is 227.13. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Overview of 1,2,4-Triazoles in Fine Organic Synthesis

1,2,4-Triazoles, including compounds related to (1S)-1-(2-Ethyl-1,2,4-triazol-3-yl)propan-1-amine; dihydrochloride, serve as critical raw materials in the fine organic synthesis industry. These compounds have widespread applications in the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their versatility extends to the creation of analytical reagents, flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids. These applications demonstrate the importance of 1,2,4-triazoles in sectors like applied sciences, biotechnology, energy, and chemistry, underscoring their role in developing various agricultural and medical products (Nazarov et al., 2021).

Synthesis and Utility of Arylmethylidenefuranones with 1,2,4-Triazoles

Arylmethylidenefuranones can react with C- and N-nucleophiles, including 1,2,4-triazole derivatives, yielding a diverse array of compounds. These reactions, depending on the reagents' structure and conditions, produce amides, pyrrolones, benzofurans, and other cyclic and heterocyclic compounds. This versatility highlights the critical role of 1,2,4-triazole derivatives in synthesizing complex organic compounds with potential applications in pharmaceuticals and materials science (Kamneva et al., 2018).

Biotechnological Production of Diols

1,2,4-Triazole derivatives are instrumental in the biotechnological production of 1,3-propanediol and 2,3-butanediol, which have broad applications in producing polymers and other industrial chemicals. The separation and purification of these diols from fermentation broths, where triazole derivatives might play a role, constitute a significant part of the production cost. This review emphasizes the need for improved methods in the downstream processing of biologically produced diols, suggesting a potential area for the application of triazole derivatives (Xiu & Zeng, 2008).

Exploration of 1,2,4-Triazole Derivatives in Drug Development

1,2,4-Triazole derivatives are explored for their therapeutic potential, given their stability and ability to engage in various biochemical interactions. Their synthesis and modification through eco-friendly processes, such as copper-catalyzed azide-alkyne cycloadditions, are of significant interest. These processes, focusing on sustainable and efficient methodologies, enable the development of 1,2,4-triazole-based compounds with potential applications in pharmaceuticals, showcasing the ongoing innovation in drug development utilizing triazole chemistry (de Souza et al., 2019).

Properties

IUPAC Name |

(1S)-1-(2-ethyl-1,2,4-triazol-3-yl)propan-1-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4.2ClH/c1-3-6(8)7-9-5-10-11(7)4-2;;/h5-6H,3-4,8H2,1-2H3;2*1H/t6-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWKOXMCNBYRWHH-ILKKLZGPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NC=NN1CC)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=NC=NN1CC)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-methoxyphenyl)-5-methyl-4-[4-(2-thienyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazole](/img/structure/B2748133.png)

![N-(2-chlorophenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2748134.png)

![7-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2748148.png)

![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-methoxyethyl)propanamide](/img/structure/B2748149.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2748154.png)

![N-(2,6-dimethylphenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/no-structure.png)